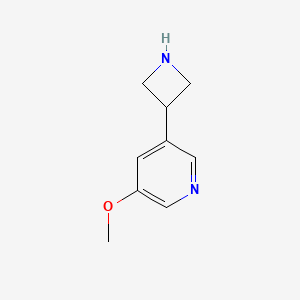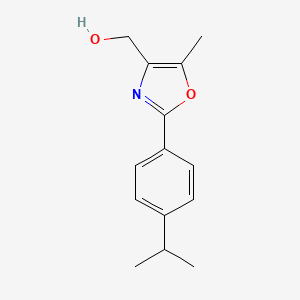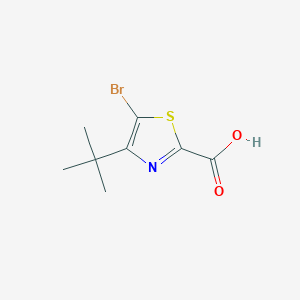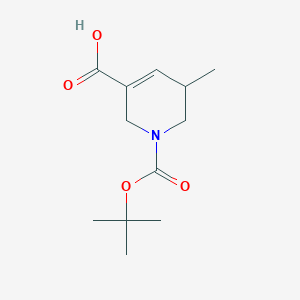![molecular formula C8H13NO3 B13323529 Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13323529.png)
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[221]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxyl group and an azabicyclo framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the Diels–Alder reaction, where furans react with olefinic or acetylenic dienophiles . This method allows for the enantiomerically enriched preparation of the compound, which is crucial for its application in asymmetric synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels–Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of chiral catalysts to achieve the desired stereochemistry .
化学反応の分析
Types of Reactions
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to suit specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form different derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives that retain the bicyclic structure but have different functional groups, enhancing their utility in different applications .
科学的研究の応用
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azabicyclo framework play crucial roles in its binding to enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but with an oxygen atom in place of the nitrogen atom.
2,5-Diazabicyclo[2.2.1]heptane: Contains two nitrogen atoms in the bicyclic framework, offering different chemical properties
Uniqueness
Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an azabicyclo framework. This combination of features makes it particularly valuable in asymmetric synthesis and as a precursor for bioactive compounds .
特性
分子式 |
C8H13NO3 |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-7(11)8-3-2-5(9-8)6(10)4-8/h5-6,9-10H,2-4H2,1H3/t5-,6+,8+/m1/s1 |
InChIキー |
HRGRALXEGVXBPM-CHKWXVPMSA-N |
異性体SMILES |
COC(=O)[C@@]12CC[C@@H](N1)[C@H](C2)O |
正規SMILES |
COC(=O)C12CCC(N1)C(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13323449.png)
![Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13323462.png)
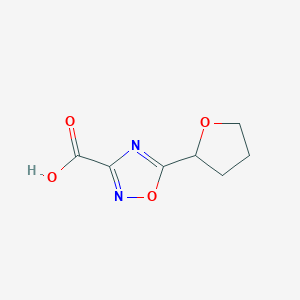
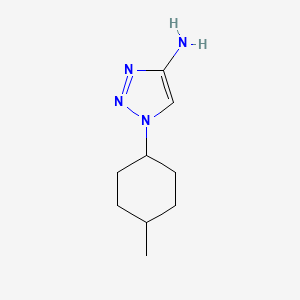
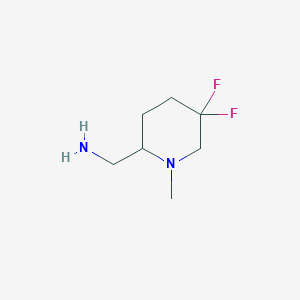
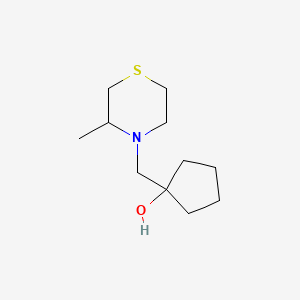
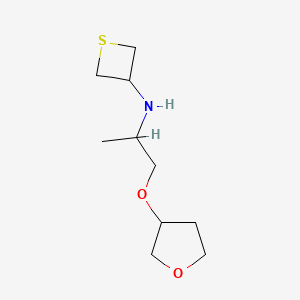
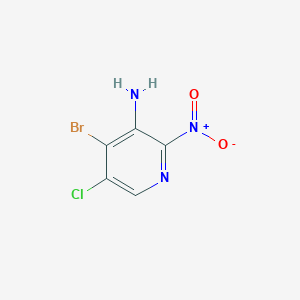
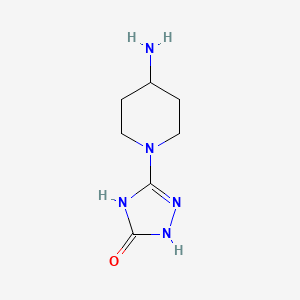
![Pentyl[1-(pyridin-2-YL)ethyl]amine](/img/structure/B13323517.png)
